molecular formula C20H17ClN4O3 B2895430 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034256-47-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2895430
CAS RN: 2034256-47-6
M. Wt: 396.83
InChI Key: YFFDNLCRINFGRI-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Supramolecular Assembly

The chemical structure of N1-(5-chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, a closely related compound, features a chlorohydroxyphenyl ring plane inclined to the oxalamide unit, forming a three-dimensional supramolecular structure through classical O—H⋯O and N—H⋯O hydrogen bonds. This suggests potential applications in the development of novel materials with specific supramolecular assembly properties (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).

Pharmacological Potential

A compound featuring an indole moiety, similar in structure to the query compound, demonstrated significant pharmacological potential. For instance, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory activity against the urease enzyme. This highlights the potential of similar compounds, including N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, in therapeutic applications, possibly as urease inhibitors or other enzymatic targets (M. Nazir, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Enzyme Modulation and Disease Treatment

The structure and activity relationship in similar compounds have been explored for their ability to modulate enzyme activity, offering insights into the development of new drugs. For instance, studies on polyamine analogues and their impact on polyamine catabolism highlight the role of structural modifications in achieving desired therapeutic effects, such as inducing programmed cell death in cancer cells. This suggests potential research applications of this compound in cancer therapy through enzyme modulation (H. Ha, P. Woster, J. Yager, R. Casero, 1997).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-25-7-6-12-8-13(3-5-17(12)25)18(26)11-23-19(27)20(28)24-16-9-15(21)4-2-14(16)10-22/h2-9,18,26H,11H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFDNLCRINFGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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